Cinnamoylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

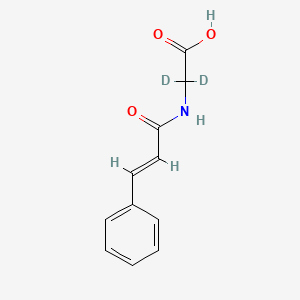

2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2 |

InChI Key |

YAADMLWHGMUGQL-FYUBTOIZSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cinnamoylglycine-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoylglycine-d2 is the deuterium-labeled form of Cinnamoylglycine, a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218). This stable isotope-labeled compound serves as an invaluable internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. Its application is particularly relevant in metabolomics research, clinical diagnostics, and studies investigating the gut microbiome's influence on host metabolism. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway, its metabolic context, and detailed experimental protocols for its use in analytical methodologies.

Core Chemical and Physical Properties

This compound is structurally identical to Cinnamoylglycine, with the exception of two deuterium (B1214612) atoms replacing two hydrogen atoms on the glycine moiety. This isotopic substitution results in a nominal mass increase of 2 Da, which is readily distinguishable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the endogenous analyte.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉D₂NO₃ | N/A |

| Molecular Weight | 207.22 g/mol | [1] |

| CAS Number | 1219806-46-8 | N/A |

| Synonyms | N-trans-Cinnamoylglycine-2,2-d2 | N/A |

| Chemical Class | N-acyl-alpha amino acid | [2] |

| Appearance | Solid (predicted) | [3] |

Synthesis and Preparation

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. A plausible synthetic route involves the acylation of glycine-d2 with cinnamoyl chloride.

Proposed Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution of Glycine-d2: Dissolve Glycine-d2 in a suitable aqueous alkaline solution (e.g., 1 M sodium hydroxide) in an ice bath.

-

Acylation: Slowly add a solution of cinnamoyl chloride in an organic solvent (e.g., diethyl ether or toluene) to the chilled Glycine-d2 solution with vigorous stirring. The reaction is maintained at a low temperature to control reactivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Acidification: After the reaction is complete, carefully acidify the aqueous layer with a dilute acid (e.g., 1 M hydrochloric acid) to precipitate the this compound product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathway of Cinnamoylglycine

Cinnamoylglycine is a metabolite derived from dietary and microbial sources. Cinnamic acid, found in plants, can be absorbed and subsequently conjugated with glycine in the liver. Additionally, gut microbiota can produce cinnamic acid from the metabolism of phenylalanine.[4] The level of Cinnamoylglycine in biological fluids can, therefore, reflect both dietary intake and the metabolic activity of the gut microbiome.

Caption: The metabolic pathway leading to the formation of Cinnamoylglycine.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Cinnamoylglycine in biological samples, such as urine and plasma, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Sample Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for Cinnamoylglycine (HMDB0011621) [hmdb.ca]

- 3. Cinnamoylglycine | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cinnamoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cinnamoylglycine-d2, a deuterated isotopologue of the endogenous metabolite Cinnamoylglycine. This document details its chemical structure, synthesis, and analytical quantification, with a particular focus on its role as a biomarker in metabolic pathways, specifically its association with Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling. Experimental protocols and data are presented to support its application in research and drug development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Cinnamoylglycine, a glycine (B1666218) conjugate of cinnamic acid. The deuterium (B1214612) atoms are located on the α-carbon of the glycine moiety, which provides a distinct mass shift for use in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-(trans-Cinnamoyl)glycine-2,2-d2 | - |

| Molecular Formula | C₁₁H₉D₂NO₃ | - |

| Molecular Weight | 207.22 g/mol | [1] |

| CAS Number | 1219806-46-8 | [2] |

| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC([2H])([2H])C(=O)O | [1] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO | [3] |

Synthesis of this compound

Proposed Experimental Protocol: Amide Coupling

This protocol is based on well-established amide coupling methodologies.

Materials:

-

trans-Cinnamic acid

-

Glycine-2,2-d2 (commercially available)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated cinnamic acid solution, add Glycine-2,2-d2 (1 equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of deuterium can be confirmed by the absence of the corresponding proton signal in ¹H NMR and by the mass shift in HRMS.

Biological Significance and Signaling Pathway

Cinnamoylglycine is an endogenous metabolite found in urine and serum, and its levels have been linked to gut microbial metabolism and the activity of the nuclear receptor PPARα.

Association with PPARα Signaling

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of lipid metabolism. Studies have shown that activation of PPARα leads to a significant decrease in urinary levels of Cinnamoylglycine.[2][4] This suggests that Cinnamoylglycine can serve as a non-invasive biomarker for PPARα activity. The attenuation of Cinnamoylglycine levels is part of a broader metabolic shift induced by PPARα activation, which includes changes in fatty acid oxidation and glucuronidation pathways.[2][4]

The precise mechanism of how PPARα activation leads to decreased Cinnamoylglycine is not fully elucidated but is hypothesized to be related to the upregulation of enzymes involved in the metabolism of its precursors or the molecule itself.

Caption: PPARα signaling pathway and its effect on Cinnamoylglycine levels.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Cinnamoylglycine in biological matrices. This compound serves as an ideal internal standard for this analysis due to its similar chemical properties and distinct mass.

Experimental Protocol: LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (e.g., for plasma or urine):

-

Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing the internal standard, this compound (at a known concentration).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds.

-

MRM Transitions: The specific precursor and product ions need to be determined by infusing a standard solution of Cinnamoylglycine and this compound.

Table 2: Predicted MRM Transitions for Cinnamoylglycine and this compound (Negative Ion Mode)

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |

| Cinnamoylglycine | 204.07 | To be determined experimentally | To be optimized |

| This compound | 206.08 | To be determined experimentally | To be optimized |

Note: The optimal product ions and collision energies must be determined empirically on the specific mass spectrometer being used.

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (Cinnamoylglycine) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte.

Caption: Workflow for the quantitative analysis of Cinnamoylglycine.

Quantitative Data

While extensive quantitative data for this compound is not widely published, studies on the non-deuterated form provide valuable insights into its biological relevance.

Table 3: Reported Biological Data for Cinnamoylglycine

| Parameter | Observation | Study Context | Source |

| Biomarker for PPARα activity | Urinary levels decreased 9-fold upon treatment with a PPARα agonist (Wy-14,643) in wild-type mice. | Metabolomics study in mice. | [4] |

| Association with physical function | Negatively associated with leg press strength divided by lean mass in functionally-limited older adults. | Clinical study in older adults. | [5] |

Conclusion

This compound is a valuable tool for researchers in the fields of metabolomics, drug metabolism, and clinical biomarker discovery. Its use as an internal standard allows for accurate and precise quantification of endogenous Cinnamoylglycine. The established link between Cinnamoylglycine levels and PPARα activation highlights its potential as a non-invasive biomarker for monitoring the efficacy of drugs targeting this receptor and for studying metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the application of this compound in advanced research settings.

References

- 1. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

- 2. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamoylglycine-d2 Isotopic Labeling: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Cinnamoylglycine-d2, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart, Cinnamoylglycine, in various biological matrices. Cinnamoylglycine, a glycine (B1666218) conjugate of cinnamic acid, is a human urinary metabolite and a subject of growing interest as a potential biomarker in studies related to gut microbiome activity and certain disease states. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based analyses. This guide details the synthesis, purification, characterization, and application of this compound, with a focus on providing practical experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Cinnamoylglycine is an N-acylglycine that is formed through the conjugation of cinnamic acid with glycine. It is a metabolite that has been identified in human urine and plasma and is associated with the metabolism of dietary polyphenols and gut microbiota activity.[1] Recent studies have highlighted its potential as a biomarker for assessing colonization resistance of the gut microbiome and for certain pathological conditions.[2][3]

Accurate and precise quantification of endogenous metabolites like Cinnamoylglycine in complex biological samples such as plasma, urine, and tissue extracts is a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[4][5][6] To ensure the reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[7][8] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, and thus co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[7]

This compound is the deuterated analog of Cinnamoylglycine, where two hydrogen atoms on the glycine moiety are replaced with deuterium (B1214612). This mass shift allows for its differentiation from the endogenous, unlabeled Cinnamoylglycine by the mass spectrometer, while its chemical behavior remains virtually identical.[8][9] This guide provides a comprehensive resource for researchers looking to synthesize, characterize, and utilize this compound as an internal standard for the accurate quantification of Cinnamoylglycine.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a two-step process: first, the synthesis of glycine-2,2-d2, followed by its conjugation with cinnamic acid.

Experimental Protocol: Synthesis of Glycine-2,2-d2

Several methods have been reported for the deuteration of glycine.[10][11][12][13] A common approach involves the exchange of the α-protons of glycine with deuterium in a deuterated solvent under basic or acidic conditions, often with the aid of a catalyst.

Materials:

-

Glycine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Strongly acidic cation exchange resin (e.g., Dowex 50WX8)

Procedure:

-

Dissolve glycine (1.0 g) in D₂O (20 mL).

-

Add NaOD solution dropwise until the pH reaches approximately 11.

-

Heat the mixture at 100 °C in a sealed vessel for 24 hours.

-

Cool the reaction mixture to room temperature and neutralize with 2 M HCl in D₂O.

-

Remove the solvent under reduced pressure.

-

Repeat the exchange process (steps 1-5) two more times to ensure a high degree of deuteration.

-

After the final exchange, dissolve the residue in a minimal amount of D₂O and pass it through a column packed with a strongly acidic cation exchange resin, eluting with D₂O to remove inorganic salts.

-

Collect the glycine-containing fractions and lyophilize to obtain Glycine-2,2-d2 as a white solid.

-

The extent of deuteration should be confirmed by ¹H NMR and mass spectrometry.

Experimental Protocol: Synthesis of N-Cinnamoyl-glycine-2,2-d2

The synthesis of N-acyl glycines can be performed by reacting the amino group of glycine with an activated carboxylic acid derivative of cinnamic acid.[14]

Materials:

-

Glycine-2,2-d2 (from section 2.1)

-

trans-Cinnamic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamic acid (1.0 g) and N-hydroxysuccinimide (0.86 g) in anhydrous DCM (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.5 g) to the solution and stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the NHS ester of cinnamic acid.

-

In a separate flask, dissolve Glycine-2,2-d2 (0.5 g) in a saturated aqueous solution of NaHCO₃ (20 mL).

-

Add a solution of the cinnamic acid NHS ester in DMF (10 mL) dropwise to the glycine solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The expected monoisotopic mass for C₁₁H₉D₂NO₃ is 207.0865 g/mol , a +2 Da shift compared to the unlabeled Cinnamoylglycine (205.0739 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the signal corresponding to the α-protons of the glycine moiety. ¹³C NMR can also be used to confirm the structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Cinnamoylglycine in biological samples by LC-MS/MS.

Experimental Protocol: Sample Preparation

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution (in methanol (B129727) or acetonitrile)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

-

Methanol (MeOH)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Thaw biological samples on ice.

-

To 100 µL of sample (e.g., plasma), add 10 µL of the this compound internal standard solution at a known concentration (e.g., 1 µg/mL).

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal sensitivity. Based on the structure, negative ion mode is likely to be more sensitive.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ for negative mode or the protonated molecule [M+H]⁺ for positive mode. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Proposed MRM Transitions (to be empirically optimized):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cinnamoylglycine | 204.06 ( [M-H]⁻ ) | 74.02 | To be optimized |

| Cinnamoylglycine | 204.06 ( [M-H]⁻ ) | 131.05 | To be optimized |

| This compound | 206.07 ( [M-H]⁻ ) | 76.03 | To be optimized |

| This compound | 206.07 ( [M-H]⁻ ) | 131.05 | To be optimized |

Note: The product ion at m/z 74.02 corresponds to the glycinate (B8599266) fragment, and m/z 131.05 corresponds to the cinnamoyl fragment after loss of glycine. For the d2-labeled standard, the glycinate fragment will have a mass of 76.03.

Data Presentation

The use of this compound allows for the generation of a calibration curve to determine the concentration of Cinnamoylglycine in unknown samples.

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of unlabeled Cinnamoylglycine and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data for Cinnamoylglycine

| Cinnamoylglycine Conc. (ng/mL) | Peak Area (Cinnamoylglycine) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,500 | 0.0101 |

| 5 | 7,650 | 151,000 | 0.0507 |

| 10 | 15,300 | 150,800 | 0.1015 |

| 50 | 75,800 | 149,900 | 0.5057 |

| 100 | 151,200 | 150,100 | 1.0073 |

| 500 | 755,000 | 150,300 | 5.0233 |

| 1000 | 1,508,000 | 149,500 | 10.0869 |

Quantitative Analysis of Biological Samples

The concentration of Cinnamoylglycine in biological samples can be calculated from the linear regression equation of the calibration curve.

Table 2: Example Quantitative Data for Cinnamoylglycine in Human Plasma

| Sample ID | Peak Area (Cinnamoylglycine) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Control 1 | 25,600 | 148,900 | 0.1719 | 17.0 |

| Control 2 | 31,200 | 151,200 | 0.2063 | 20.4 |

| Treated 1 | 85,400 | 150,500 | 0.5674 | 56.2 |

| Treated 2 | 92,100 | 149,800 | 0.6148 | 60.9 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for Cinnamoylglycine quantification.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as an internal standard for the accurate quantification of Cinnamoylglycine. The detailed experimental protocols and data presentation examples offer a practical resource for researchers in the fields of metabolomics, clinical chemistry, and drug development. The use of this compound will facilitate reliable and reproducible measurements of Cinnamoylglycine, contributing to a better understanding of its role in health and disease.

References

- 1. Comprehensive quantification of carboxymethyllysine modified peptides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data Processing of Product Ion Spectra: Quality Improvement by Averaging Multiple Similar Spectra of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. metabolon.com [metabolon.com]

- 9. waters.com [waters.com]

- 10. Human Metabolome Database: Showing metabocard for Cinnamoylglycine (HMDB0011621) [hmdb.ca]

- 11. Exposome-Explorer - Cinnamoylglycine (Compound) [exposome-explorer.iarc.fr]

- 12. medrxiv.org [medrxiv.org]

- 13. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An online atlas of human plasma metabolite signatures of gut microbiome composition - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamoylglycine vs. Cinnamoylglycine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Cinnamoylglycine (B32772) and its deuterated analog, Cinnamoylglycine-d2. It is designed to serve as a core resource for researchers and professionals involved in drug development and metabolic studies, offering detailed information on their properties, synthesis, experimental applications, and biological significance.

Introduction

Cinnamoylglycine is a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218).[1][2][3] It is found in biological systems and is increasingly recognized for its association with gut microbiome activity and its role as a potential biomarker in various physiological and pathological states.[4][5] this compound, a stable isotope-labeled version of Cinnamoylglycine, serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it is used as an internal standard to ensure accuracy and precision.[6][7] This guide will delve into the technical details of both molecules, providing a comparative analysis to aid in their effective utilization in research and development.

Physicochemical Properties

A comparative summary of the known and predicted physicochemical properties of Cinnamoylglycine and this compound is presented in Table 1. The primary difference between the two compounds is their molecular weight, owing to the replacement of two hydrogen atoms with deuterium (B1214612) in this compound. This mass difference is the basis for its use as an internal standard in mass spectrometry. Other physicochemical properties are expected to be very similar.

Table 1: Comparative Physicochemical Properties

| Property | Cinnamoylglycine | This compound |

| Molecular Formula | C₁₁H₁₁NO₃[1] | C₁₁H₉D₂NO₃ |

| Molecular Weight | 205.21 g/mol [1] | ~207.22 g/mol |

| Appearance | Solid[1] | Solid (Predicted) |

| Color | Off-white to light brown[2] | Off-white to light brown (Predicted) |

| Solubility | DMSO: 10 mg/mL[2] DMF: 15 mg/mL[8] Ethanol: 1 mg/mL[8] Water: < 0.1 mg/mL (insoluble)[2] | Similar to Cinnamoylglycine (Predicted) |

| Predicted Water Solubility | 0.24 g/L[3][9] | Similar to Cinnamoylglycine (Predicted) |

| Predicted logP | 1.03 - 1.42[3][9] | Similar to Cinnamoylglycine (Predicted) |

| Predicted pKa (Strongest Acidic) | 3.9[3][9] | Similar to Cinnamoylglycine (Predicted) |

Synthesis and Isotopic Labeling

Synthesis of Cinnamoylglycine

Cinnamoylglycine is synthesized through the conjugation of cinnamic acid and glycine. This is a standard peptide coupling reaction.

Synthesis of this compound

Inferred Synthesis Workflow for this compound:

Caption: Inferred synthesis of this compound.

Detailed Steps for the Inferred Synthesis of this compound:

-

Deuteration of Glycine: Glycine can be deuterated at the α-carbon position (C2) through hydrogen-deuterium exchange reactions. This is often achieved by heating glycine in a deuterium oxide (D₂O) medium, sometimes with the aid of a catalyst.[10][11][12] The exchangeable protons on the amino and carboxyl groups will also exchange but can be readily exchanged back with protons from a protic solvent during workup, leaving the stable C-D bonds intact.

-

Peptide Coupling: The resulting Glycine-2,2-d2 is then coupled with cinnamic acid. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (NHS) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the amide bond formation. The reaction is typically carried out in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Experimental Protocols

Quantitative Analysis of Cinnamoylglycine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general method for the quantification of Cinnamoylglycine in biological samples like plasma or urine.

Experimental Workflow:

Caption: LC-MS/MS quantification of Cinnamoylglycine.

Methodology:

-

Sample Preparation:

-

To 100 µL of biological sample (plasma or urine), add a known amount of this compound solution in methanol (B129727) as the internal standard.

-

Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

-

Vortex the mixture and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions for both Cinnamoylglycine and this compound using Multiple Reaction Monitoring (MRM).

-

Cinnamoylglycine: Monitor the transition of m/z 204.1 -> [fragment ion m/z].

-

This compound: Monitor the transition of m/z 206.1 -> [corresponding fragment ion m/z].

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Cinnamoylglycine spiked into a blank matrix, with a constant concentration of this compound.

-

Calculate the ratio of the peak area of Cinnamoylglycine to the peak area of this compound for each sample and standard.

-

Determine the concentration of Cinnamoylglycine in the samples by interpolating their peak area ratios on the calibration curve.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cinnamoylglycine and for confirming the position and extent of deuterium incorporation in this compound.

Predicted ¹H NMR Spectral Data for Cinnamoylglycine:

-

Predicted ¹H NMR spectra for Cinnamoylglycine are available in public databases such as the Human Metabolome Database (HMDB).[13] These spectra typically show characteristic peaks for the aromatic protons of the cinnamoyl group, the vinyl protons, and the methylene (B1212753) protons of the glycine moiety.

Expected Changes in the ¹H NMR Spectrum of this compound:

-

In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons of the glycine moiety would be significantly reduced or absent, confirming the successful deuteration at this position. The rest of the spectrum should remain largely unchanged.

Biological Significance and Signaling Pathways

Cinnamoylglycine is a metabolite that is gaining attention for its role in host-microbiome interactions and its association with various metabolic pathways.

Gut Microbiome Metabolism

Cinnamoylglycine is considered a product of gut microbial metabolism. Dietary polyphenols and the amino acid phenylalanine can be metabolized by gut bacteria to produce cinnamic acid, which is then absorbed and conjugated with glycine in the liver to form Cinnamoylglycine.[14][15]

Gut Microbiome-Host Co-metabolism Pathway:

Caption: Formation of Cinnamoylglycine via gut-host co-metabolism.

PPAR-α Signaling

Cinnamoylglycine has been identified as a biomarker for the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism. Studies have shown that activation of PPAR-α leads to a significant decrease in the urinary levels of Cinnamoylglycine.[16]

Table 2: Effect of PPAR-α Activation on Cinnamoylglycine Levels

| Study Type | Model | Treatment | Effect on Cinnamoylglycine | Reference |

| Metabolomic study | Wild-type mice | Wy-14,643 (PPAR-α agonist) | 9-fold decrease in urinary levels | [16] |

PPAR-α Signaling and Cinnamoylglycine Regulation:

Caption: PPAR-α activation leads to decreased Cinnamoylglycine.

Conclusion

Cinnamoylglycine is an important metabolite at the interface of diet, gut microbiome, and host metabolism, with emerging significance as a biomarker. Its deuterated counterpart, this compound, is an essential tool for its accurate quantification in complex biological matrices. This guide has provided a detailed comparative overview of these two molecules, including their physicochemical properties, synthesis, and analytical applications. The provided experimental workflows and signaling pathway diagrams offer a practical resource for researchers. Further investigation into the precise biological functions of Cinnamoylglycine and the continued application of its deuterated analog in quantitative studies will undoubtedly contribute to a deeper understanding of metabolic health and disease.

References

- 1. Cinnamoylglycine | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for Cinnamoylglycine (HMDB0011621) [hmdb.ca]

- 4. cinnamoylglycine | 16534-24-0 [chemicalbook.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Showing Compound Cinnamoylglycine (FDB028325) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0011621) [hmdb.ca]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cinnamoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis involves a two-step process commencing with the conversion of cinnamic acid to its corresponding acid chloride, followed by a Schotten-Baumann reaction with commercially available glycine-d2. This method is widely used for amide bond formation and is adaptable for this specific synthesis.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key reagents required for the synthesis of Cinnamoylglycine-d2 and the expected properties of the final product.

Table 1: Properties of Key Reactants and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| Glycine-d2 | C₂H₃D₂NO₂ | 77.08 | Deuterated Reactant |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Organic Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Organic Solvent |

| Water | H₂O | 18.02 | Aqueous Solvent |

Table 2: Predicted Product Characteristics and Illustrative Synthetic Outcome

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (%) |

| This compound | C₁₁H₉D₂NO₃ | 207.22 | 85 | >98 |

Disclaimer: The theoretical yield and purity are illustrative and represent typical outcomes for this type of reaction. Actual results may vary based on experimental conditions and purification techniques.

Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step protocol as detailed below.

Step 1: Synthesis of Cinnamoyl Chloride

This procedure details the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cinnamic acid (1.0 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude cinnamoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound via Schotten-Baumann Reaction

This step involves the coupling of cinnamoyl chloride with glycine-d2 in a biphasic system.

Materials:

-

Cinnamoyl chloride (from Step 1)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Water

-

Beaker or Erlenmeyer flask

-

Stir plate and stir bar

-

Separatory funnel

-

pH paper or meter

-

Hydrochloric acid (HCl, for acidification)

-

Büchner funnel and filter paper

Procedure:

-

Dissolve glycine-d2 (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 10% w/v) in a beaker or flask, and cool the solution in an ice bath to 0-5°C.

-

Separately, dissolve the crude cinnamoyl chloride (1.1 equivalents) in an immiscible organic solvent such as diethyl ether or dichloromethane.

-

With vigorous stirring, slowly add the solution of cinnamoyl chloride to the cold aqueous solution of glycine-d2.

-

Continue stirring vigorously for 1-2 hours while maintaining the temperature at 0-5°C.

-

After the reaction period, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Wash the organic layer with a small amount of water, and combine the aqueous layers.

-

Cool the combined aqueous layers in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound should form upon acidification.

-

Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from cinnamic acid and glycine-d2.

Caption: Reaction scheme for the synthesis of this compound.

Logical Relationship of the Schotten-Baumann Reaction

The diagram below outlines the logical flow and key components of the Schotten-Baumann coupling step.

Caption: Logical workflow of the Schotten-Baumann coupling step.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glycine-2,2-d2 D 98atom 4896-75-7 [sigmaaldrich.com]

- 9. Glycine (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1674-5 [isotope.com]

Cinnamoylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine-d2 is the deuterated form of Cinnamoylglycine, a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218). Found as a natural product in various plants, Cinnamoylglycine also arises from the metabolism of dietary polyphenols by the gut microbiota. Its presence and concentration in biological fluids are of growing interest in the fields of metabolomics, drug development, and disease biomarker discovery. The stable isotope-labeled this compound serves as an invaluable internal standard for quantitative mass spectrometry-based studies, allowing for precise tracking and quantification of its non-deuterated counterpart in complex biological matrices. This technical guide provides an in-depth overview of the physical properties, experimental protocols, and biological relevance of this compound.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉D₂NO₃ | N/A |

| Molecular Weight | 207.22 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | 10 mM in DMSO | N/A |

| Storage Temperature | -20°C | N/A |

Table 2: Physical and Chemical Properties of Cinnamoylglycine (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | [2][3] |

| Boiling Point | Not available | [2][3] |

| Water Solubility | 0.24 g/L (Predicted) | [2] |

| logP | 1.42 (Predicted) | [2] |

| pKa (Strongest Acidic) | 3.9 (Predicted) | N/A |

| Solubility | DMF: 15 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mL | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on established methods for the synthesis of deuterated compounds and the analysis of metabolites, the following protocols can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of deuterated glycine (glycine-d2) with cinnamic acid.

Materials:

-

Cinnamic acid

-

Glycine-d2

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Cinnamic Acid: Dissolve cinnamic acid and NHS in anhydrous DCM. Cool the mixture in an ice bath and add DCC. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, dissolve glycine-d2 in a saturated aqueous solution of NaHCO₃.

-

Filter the activated cinnamic acid mixture to remove the DCU precipitate. Add the filtrate containing the activated cinnamic acid-NHS ester to the glycine-d2 solution.

-

Stir the biphasic mixture vigorously at room temperature overnight.

-

Work-up: Separate the organic layer. Wash the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the HPLC column.

-

Elute with a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain the purified product.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD).

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the glycine methylene (B1212753) protons will confirm deuteration.

-

Standard parameters for a ¹H experiment (e.g., 16-32 scans, relaxation delay of 1-2 seconds) can be used.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Analysis by Mass Spectrometry (MS)

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a UPLC coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.[4]

LC Conditions:

-

Use a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, similar to the purification protocol.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Range: Scan a range appropriate for the expected m/z of this compound (e.g., m/z 50-500).

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The observed mass should correspond to the calculated mass of this compound.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. The fragmentation pattern will be characteristic of the molecule, and the mass shift in fragments containing the deuterated glycine moiety will further confirm the labeling.

Biological Signaling and Metabolic Pathways

Cinnamoylglycine is a metabolite at the interface of host and gut microbial metabolism and has been implicated in the modulation of host signaling pathways, including the Peroxisome Proliferator-Activated Receptor-alpha (PPARα) pathway.[4][5]

Gut Microbiome-Mediated Synthesis of Cinnamoylglycine

Dietary polyphenols, such as phenylalanine, are metabolized by gut bacteria, including species from the Clostridium genus, to produce cinnamic acid.[5] This cinnamic acid can then be absorbed by the host and undergo conjugation with glycine in the liver and kidney to form Cinnamoylglycine.[6]

Caption: Gut microbiota metabolism of dietary phenylalanine to form Cinnamoylglycine.

Cinnamoylglycine and PPARα Signaling

Cinnamoylglycine has been identified as a biomarker whose levels are attenuated upon activation of PPARα.[4] PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[7][8] The interaction between Cinnamoylglycine and PPARα signaling is an area of active research.

Caption: Overview of the PPARα signaling pathway and its relation to Cinnamoylglycine levels.

Experimental Workflow for Metabolomic Analysis

The use of this compound as an internal standard is crucial for accurate quantification in metabolomics studies. The general workflow is outlined below.

Caption: Workflow for quantitative metabolomics using this compound as an internal standard.

References

- 1. Cinnamoylglycine | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Cinnamoylglycine (HMDB0011621) [hmdb.ca]

- 3. Showing Compound Cinnamoylglycine (FDB028325) - FooDB [foodb.ca]

- 4. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Certificate of Analysis: Cinnamoylglycine-d2

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize Cinnamoylglycine-d2. It is intended for researchers, scientists, and drug development professionals who require a high-quality, well-characterized internal standard for quantitative analysis.

Product Information

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₉D₂NO₃ |

| Molecular Weight | 207.22 g/mol |

| CAS Number | 1219806-46-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C, protect from light and moisture |

Analytical Data

The following table summarizes the analytical tests performed on this lot of this compound, along with the results.

| Test | Method | Specification | Result |

| Purity | HPLC | ≥ 98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Residual Solvents | ¹H NMR | ≤ 0.5% | Meets specification |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of this compound.

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess for the presence of residual solvents.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

¹H NMR Protocol:

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 25°C

-

Pulse Program: zg30

-

Number of Scans: 16

-

Data Interpretation: The spectrum is compared to a reference spectrum of Cinnamoylglycine, with expected reduced signal intensity at the deuterated positions.

Expected ¹H NMR Data (for non-deuterated Cinnamoylglycine):

-

~4.0 ppm (d, 2H): Methylene protons of the glycine (B1666218) moiety. Note: In this compound, the intensity of this signal is significantly reduced.

-

~6.6 ppm (d, 1H): Vinylic proton adjacent to the carbonyl group.

-

~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~7.6 ppm (d, 1H): Vinylic proton adjacent to the phenyl group.

-

~8.6 ppm (t, 1H): Amide proton.

-

~12.5 ppm (s, 1H): Carboxylic acid proton.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI)

Analytical Conditions:

-

Ionization Mode: Negative

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Sample Infusion: The sample is dissolved in 50:50 Acetonitrile:Water with 0.1% Formic Acid and infused directly into the mass spectrometer.

Data Analysis:

-

Identity Confirmation: The observed mass of the [M-H]⁻ ion is compared to the theoretical mass.

-

Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks for the deuterated and non-deuterated species are used to calculate the percentage of deuterium (B1214612) incorporation.

Visualizations

The following diagrams illustrate the analytical workflow, the logical relationship of the quality control tests, and the metabolic context of Cinnamoylglycine.

Cinnamoylglycine-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoylglycine-d2 is the deuterated form of Cinnamoylglycine, a metabolite derived from the conjugation of cinnamic acid and glycine (B1666218). Emerging as a significant biomarker, Cinnamoylglycine offers a window into the intricate interplay between diet, gut microbiota, and host metabolism. Its stable isotope-labeled counterpart, this compound, serves as an invaluable internal standard for accurate quantification in complex biological matrices, a critical requirement for robust clinical and preclinical research. This technical guide provides a comprehensive overview of this compound, including its suppliers, pricing, a detailed synthesis protocol, an analytical methodology for its quantification, and its role in biological pathways.

Supplier and Pricing Information

For researchers seeking to procure this compound, several specialized chemical suppliers offer this stable isotope-labeled compound. The pricing can vary based on the quantity and purity required. Below is a summary of available suppliers and their current pricing.

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| MedChemExpress | HY-113589S | 1 mg | 276 | In Stock |

| MedChemExpress | HY-113589S | 5 mg | 690 | In Stock |

| Gentaur | N/A | N/A | Ask for Quote | 24/48H for Stock |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

The Role of Cinnamoylglycine in Biological Systems

Cinnamoylglycine is a fascinating metabolite that sits (B43327) at the crossroads of xenobiotic and endogenous metabolic pathways. Its presence and concentration in biological fluids, such as urine and plasma, are indicative of several physiological and pathophysiological processes.

Cinnamic acid, the precursor to Cinnamoylglycine, is a naturally occurring phenolic compound found in various plants and dietary sources like cinnamon. Gut microbiota can also produce cinnamic acid from the metabolism of dietary polyphenols and the amino acid phenylalanine. Once absorbed, cinnamic acid undergoes phase II metabolism in the liver, where it is conjugated with glycine to form Cinnamoylglycine, which is then excreted in the urine.[1][2]

Recent metabolomics studies have highlighted Cinnamoylglycine as a potential biomarker for a healthy gut microbiome.[3][4] Its levels have been shown to be altered in response to antibiotic treatment, reflecting disruptions in the gut microbial community. Furthermore, associations have been observed between Cinnamoylglycine concentrations and conditions such as chronic kidney disease and sarcopenia, suggesting its broader role in host health.

The metabolic pathway leading to the formation of Cinnamoylglycine is a key detoxification process. The conjugation of cinnamic acid with glycine increases its water solubility, facilitating its elimination from the body. This pathway is crucial for managing the load of dietary and microbially-derived aromatic compounds.

References

- 1. WO2010000964A1 - Microbiological method for synthesizing cinnamoyl amide derivatives of amino acids - Google Patents [patents.google.com]

- 2. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Significance of Cinnamoylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylglycine (B32772) is a fascinating metabolite at the crossroads of gut microbiology, host metabolism, and cellular signaling. This technical guide provides a comprehensive overview of its biological significance, from its microbial origins to its potential as a biomarker and therapeutic target. We delve into its role in various physiological and pathological processes, including its association with gut health, metabolic disorders, and inborn errors of metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways in which cinnamoylglycine is involved, offering a valuable resource for researchers and professionals in the life sciences.

Introduction

Cinnamoylglycine is a glycine (B1666218) conjugate of cinnamic acid, a compound found in various plant-based foods.[1][2] Its formation is a prime example of host-microbe co-metabolism, where dietary components are first processed by the gut microbiota and subsequently modified by host enzymes. The presence and concentration of cinnamoylglycine in biological fluids are increasingly recognized as reflective of gut microbiome diversity and function.[2] Emerging research has implicated this metabolite in a range of biological processes and disease states, including type 2 diabetes, sarcopenia, and colonization resistance to pathogens. This guide aims to consolidate the current knowledge on cinnamoylglycine, providing a technical resource for its study and potential applications in drug development and clinical diagnostics.

Biosynthesis and Metabolism

The journey of cinnamoylglycine begins with the dietary intake of polyphenols, which are metabolized by the gut microbiota to produce cinnamic acid. Cinnamic acid can also be generated from the microbial metabolism of the amino acid phenylalanine.[3] This microbial-derived cinnamic acid is absorbed into the bloodstream and transported to the liver and kidneys.

In the mitochondria, a two-step enzymatic process conjugates cinnamic acid with glycine to form cinnamoylglycine.[4][5]

-

Activation of Cinnamic Acid: The mitochondrial enzyme Acyl-CoA Synthetase Medium-Chain Family Member 2B (ACSM2B) activates cinnamic acid to its coenzyme A (CoA) thioester, cinnamoyl-CoA.[3][4] ACSM2B is a versatile enzyme that also activates other xenobiotic carboxylic acids and medium-chain fatty acids.[6][7][8]

-

Glycine Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of glycine, forming cinnamoylglycine and releasing CoA.[5][9][10]

Cinnamoylglycine is a water-soluble molecule that is subsequently excreted in the urine.[1][2]

Biological Roles and Clinical Significance

Cinnamoylglycine has emerged as a significant metabolite in several physiological and pathological contexts.

Gut Microbiome and Colonization Resistance

The levels of cinnamoylglycine are strongly associated with the health and diversity of the gut microbiome.[2] Studies have shown that urinary excretion of cinnamoylglycine can be a marker of colonization resistance against pathogenic bacteria like Clostridium difficile.[2] Reduced levels of cinnamoylglycine have been observed following antibiotic treatment that disrupts the gut microbiota, suggesting its potential as a non-invasive biomarker for gut dysbiosis.[11]

Metabolic Disorders

Type 2 Diabetes: Altered levels of cinnamoylglycine have been linked to type 2 diabetes.[1][12] Metabolites associated with higher gut microbiome diversity, including cinnamoylglycine, are linked to a lower risk of developing type 2 diabetes.[1] This suggests that cinnamoylglycine may be part of the mechanistic link between gut health and metabolic disease.[12] While specific concentrations in diabetic versus healthy individuals are still under extensive research, the trend points towards an inverse correlation between cinnamoylglycine levels and diabetes risk.[1][13]

Sarcopenia: Research into age-related muscle loss, or sarcopenia, has also identified cinnamoylglycine as a relevant metabolite. Higher genetically predicted plasma levels of cinnamoylglycine have been associated with greater appendicular lean mass, whole-body lean mass, and handgrip strength, suggesting a potential protective role in maintaining muscle health.[14] However, some studies have shown a negative correlation between a principal component containing cinnamoylglycine and muscle strength, indicating the need for further research to clarify its precise role.[15]

Inborn Errors of Metabolism

The glycine conjugation pathway, which produces cinnamoylglycine, is also crucial for the detoxification of various endogenous and exogenous compounds. In certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the metabolism of fatty acids is impaired, leading to an accumulation of various acyl-CoA species. This can affect the availability of free CoA and glycine, potentially altering the levels of other glycine conjugates. While some acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine are significantly increased in the urine of MCAD deficient patients, one study reported that 3-phenylpropionylglycine was not elevated in an asymptomatic neonate with MCAD deficiency.[1][12][16][17] The specific impact on cinnamoylglycine levels in these conditions is an area requiring further investigation.

Signaling Pathway Interactions

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Cinnamoylglycine has been identified as a metabolite that is responsive to the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism.[3][18][19] Studies in mice have shown that treatment with a PPAR-α agonist leads to a significant decrease in urinary cinnamoylglycine levels.[18] This suggests that PPAR-α activation may enhance the further metabolism or reduce the synthesis of cinnamoylglycine. The precise mechanism of this interaction is still under investigation but points to a potential role for cinnamoylglycine in pathways regulated by PPAR-α.

Nuclear Factor-kappa B (NF-κB) Signaling

While direct studies on the effect of cinnamoylglycine on the NF-κB pathway are limited, its precursor, cinnamic acid, and its structural component, glycine, have both been shown to modulate NF-κB signaling. Glycine has been demonstrated to suppress TNF-α-induced activation of NF-κB in adipocytes.[20] Given that NF-κB is a critical regulator of inflammation, this suggests a potential anti-inflammatory role for cinnamoylglycine, which warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data on cinnamoylglycine. It is important to note that absolute concentration data in human populations are still emerging, and much of the current data is presented as relative changes or is derived from animal models.

Table 1: Cinnamoylglycine Levels in Different Biological Conditions

| Condition | Sample Type | Change in Cinnamoylglycine Level | Reference(s) |

| Healthy Gut Microbiome | Urine/Serum | Higher levels associated with greater diversity | [2] |

| Antibiotic-Induced Dysbiosis | Urine | >100-fold lower | [11] |

| Type 2 Diabetes Risk | Serum | Higher levels associated with lower risk | [1] |

| Sarcopenia-related Phenotypes | Plasma | Higher genetically predicted levels associated with greater muscle mass and strength | [14] |

| PPAR-α Activation (in mice) | Urine | 9-fold decrease | [18] |

Table 2: Kinetic Parameters of Enzymes Involved in Cinnamoylglycine Synthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA | 96.6 | Not Reported | [21][22] |

| Glycine N-acyltransferase (mGLYAT) | Benzoyl-CoA | Not Reported | (kcat/Km)app = (4.5 ± 0.27) × 10⁵ M⁻¹s⁻¹ | [10] |

| Glycine N-acyltransferase (mGLYAT) | Glycine | Not Reported | (kcat/Km)app = (5.2 ± 0.20) × 10² M⁻¹s⁻¹ | [10] |

| ACSM2B | Benzoate* | 13 | Not Reported | [6] |

*Note: Kinetic data for the direct substrate, cinnamoyl-CoA, is not currently available. Data for the structurally similar substrate, benzoyl-CoA, is provided as a proxy.

Experimental Protocols

Quantification of Cinnamoylglycine by LC-MS/MS

This protocol provides a general framework for the targeted quantification of cinnamoylglycine in plasma or serum. Specific parameters may need to be optimized for individual instruments and matrices.

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C- or D-labeled cinnamoylglycine).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cinnamoylglycine: Precursor ion (m/z) 204.07 -> Product ion (m/z) 74.02 (quantifier), 204.07 -> 131.05 (qualifier).

-

Internal Standard: Monitor the corresponding transitions for the labeled standard.

-

-

Optimize cone voltage and collision energy for maximal signal intensity.

-

Data Analysis:

-

Generate a calibration curve using a series of known concentrations of a cinnamoylglycine standard.

-

Quantify the concentration of cinnamoylglycine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

PPAR-α Reporter Gene Assay

This protocol describes a cell-based assay to assess the effect of cinnamoylglycine on PPAR-α activity using a commercially available reporter gene assay system.

Materials:

-

Human PPAR-α reporter cell line (e.g., from INDIGO Biosciences).

-

Cell culture medium and supplements.

-

Cinnamoylglycine.

-

A known PPAR-α agonist (e.g., GW7647) as a positive control.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the PPAR-α reporter cells in a 96-well plate at the density recommended by the manufacturer and incubate for 4-6 hours.

-

Compound Preparation: Prepare a dilution series of cinnamoylglycine and the positive control agonist in the appropriate cell culture medium.

-

Cell Treatment: Remove the seeding medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.

-

Luciferase Assay:

-

Remove the treatment medium.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis:

-

Calculate the fold change in luciferase activity for each treatment condition relative to the vehicle control.

-

A significant increase in luciferase activity in the presence of cinnamoylglycine would suggest it acts as a PPAR-α agonist. Conversely, a decrease in agonist-induced luciferase activity would indicate an antagonistic effect.

Visualizations

Signaling Pathways and Workflows

Caption: Biosynthesis of cinnamoylglycine from dietary precursors.

References

- 1. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolomics analysis reveals serum biomarkers in patients with diabetic sarcopenia [frontiersin.org]

- 12. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of human plasma metabolites in prediabetes and type 2 diabetes from the IMI-DIRECT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying the Shared Metabolite Biomarkers and Potential Intervention Targets for Multiple Sarcopenia-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomic profiles to explore biomarkers of severe sarcopenia in older men: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Cinnamoylglycine: An In-depth Technical Guide to its Role as a Gut Health Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract